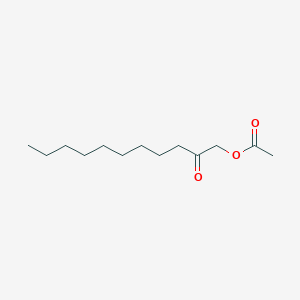
2-Undecanone, 1-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecanone, 1-(acetyloxy)- is an organic compound with the molecular formula C13H24O3. It is a derivative of 2-undecanone, where an acetyl group is attached to the oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an insect repellent and has been studied for its potential in other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Undecanone, 1-(acetyloxy)- can be synthesized through several methods. One common method involves the acetylation of 2-undecanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Undecanone, 1-(acetyloxy)- often involves large-scale acetylation processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Undecanone, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Undecanone, 1-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its insect repellent properties and potential effects on insect behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the formulation of insect repellents and other consumer products.
Mechanism of Action
The mechanism of action of 2-Undecanone, 1-(acetyloxy)- as an insect repellent involves its interaction with the olfactory receptors of insects. It acts as an olfactory agonist or antagonist, modulating the activity of odorant receptors and disrupting the insect’s ability to detect host odors. This disruption leads to a repellent effect, preventing insects from approaching treated surfaces.
Comparison with Similar Compounds
Similar Compounds
2-Undecanone:
N,N-Diethyl-3-methylbenzamide (DEET): A common insect repellent with a different chemical structure but similar repellent properties.
Picaridin: Another insect repellent with a different chemical structure but similar mode of action.
Uniqueness
2-Undecanone, 1-(acetyloxy)- is unique due to its acetylated structure, which may enhance its repellent properties and stability compared to 2-undecanone. Its specific interactions with insect olfactory receptors also differentiate it from other repellents like DEET and picaridin.
Properties
CAS No. |
823179-63-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-oxoundecyl acetate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |
InChI Key |
DFWCAGFOXUQRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


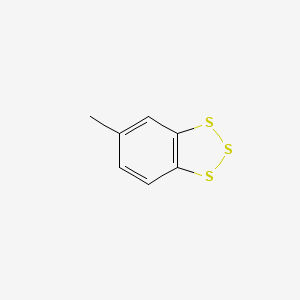
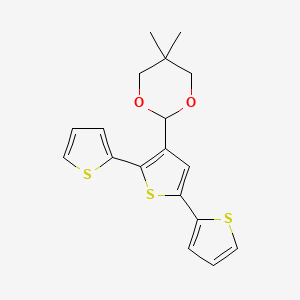
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
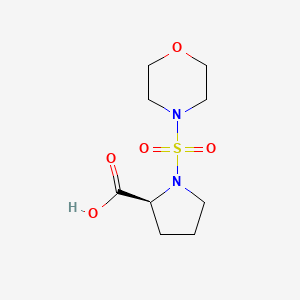
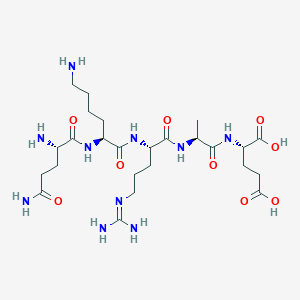
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
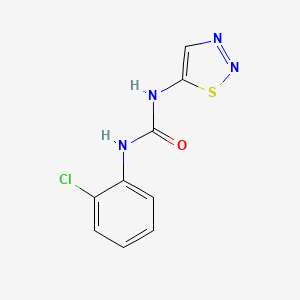
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)

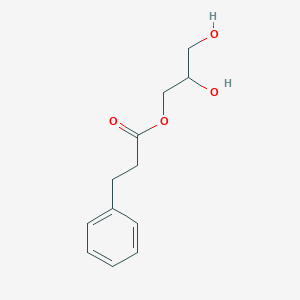


![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
